molecular formula C10H17NO3S B15261611 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane

7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B15261611
M. Wt: 231.31 g/mol
InChI Key: FENUZGDALQAXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a sulfonyl group attached to an oxolane ring, which is fused to an azabicycloheptane framework.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit the PI3K-AKT-mTOR pathway, which is involved in cell growth and survival . The compound’s unique structure allows it to form stable interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane and its derivatives . These compounds share a bicyclic framework but differ in their functional groups and reactivity. The presence of the sulfonyl group in this compound imparts unique chemical properties, making it more versatile in certain reactions and applications. Other similar compounds include 7-oxabicyclo[4.1.0]heptane hydrochloride and hydrofluoride, which have been studied for their quantum-chemical properties .

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

7-(oxolan-3-ylsulfonyl)-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H17NO3S/c12-15(13,8-5-6-14-7-8)11-9-3-1-2-4-10(9)11/h8-10H,1-7H2

InChI Key

FENUZGDALQAXBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2S(=O)(=O)C3CCOC3

Origin of Product

United States

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